molecular formula C16H23NO3 B1437392 tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate CAS No. 1217636-74-2

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

Cat. No.: B1437392
CAS No.: 1217636-74-2
M. Wt: 277.36 g/mol
InChI Key: QBDJHEUSBYIOGK-KBPBESRZSA-N
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Description

Tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structure, which includes an oxirane (epoxide) moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃NO₃
  • Molecular Weight : 277.36 g/mol
  • IUPAC Name : tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate

Biological Activity Overview

Tert-butyl carbamates, including the compound , have been studied for various biological activities, particularly their effects on cellular processes and potential therapeutic applications.

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress, contributing to its protective effects in cellular models.
  • Enzyme Inhibition : Some studies suggest that tert-butyl carbamates can inhibit specific enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined a series of carbamate derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative damage. The results indicated that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing neuronal apoptosis in models of oxidative stress .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntitumorInhibition of cancer cell growthJournal of Medicinal Chemistry
AntioxidantIncreased SOD and catalase activityToxics
Enzyme InhibitionModulation of metabolic enzymesResearchGate

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDJHEUSBYIOGK-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654730
Record name 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217636-74-2
Record name 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate
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tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate
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tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate
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tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate
Reactant of Route 6
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

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